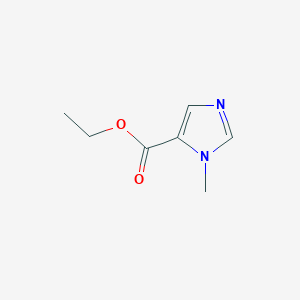

ETHYL 1-METHYLIMIDAZOLE-5-CARBOXYLATE

Overview

Description

Ethyl 1-methylimidazole-5-carboxylate (CAS: 66787-70-0) is an imidazole derivative with a carboxylate ester group at position 5 and a methyl substituent at position 1 of the heterocyclic ring. Its molecular formula is C₇H₁₀N₂O₂, and it is commonly used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Key properties include a molecular weight of 154.17 g/mol and safety precautions emphasizing avoidance of heat and ignition sources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-METHYLIMIDAZOLE-5-CARBOXYLATE typically involves the cyclization of amido-nitriles. One common method is the reaction of an amido-nitrile with ethyl glyoxalate in the presence of a nickel catalyst. The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-METHYLIMIDAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert it into different substituted imidazoles.

Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols are commonly employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, imidazole N-oxides, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Synthesis

Ethyl 1-Methylimidazole-5-Carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the development of histamine H3 receptor antagonists, which hold promise for treating neurological disorders such as Alzheimer's disease and sleep-wake disturbances. Additionally, it has been investigated for its role in synthesizing anticonvulsant agents, highlighting its relevance in neurology and epilepsy treatment.

1.2 Biological Activity

Research indicates that this compound may exhibit anti-inflammatory and analgesic properties. Its ability to inhibit cytochrome P450 enzymes suggests that it could influence drug metabolism, potentially enhancing or diminishing the effects of certain pharmaceuticals. This characteristic is crucial for optimizing therapeutic regimens and minimizing adverse drug interactions.

Industrial Applications

2.1 Catalysis and Coordination Chemistry

The compound's capability to form coordination complexes with metal ions opens avenues for applications in catalysis and materials science. Such interactions are vital for developing new catalysts that can facilitate various chemical reactions, thereby improving efficiency in industrial processes.

2.2 Material Science

In materials science, this compound is explored for its potential to modify polymer properties. Its use as a synthetic intermediate in solid-phase synthesis of polyamides containing imidazole enhances material characteristics such as thermal stability and mechanical strength .

Synthesis of Anticonvulsants

A study focused on the synthesis of anticonvulsant agents demonstrated the utility of this compound as a precursor. The research outlined a method where this compound was reacted with various amines under optimized conditions to yield derivatives with enhanced pharmacological profiles.

Coordination Complex Formation

Another investigation highlighted the formation of coordination complexes between this compound and transition metals. These complexes exhibited catalytic activity in organic transformations, showcasing the compound's potential role in green chemistry initiatives aimed at reducing environmental impact.

Mechanism of Action

The mechanism of action of ETHYL 1-METHYLIMIDAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Methyl 1-Methylimidazole-5-Carboxylate (CAS: 17289-20-2)

- Structural Difference : Replaces the ethyl ester group with a methyl ester.

- Properties : Molecular weight 140.14 g/mol , melting point 56–58°C , and yellow crystalline powder form .

- Reactivity : The shorter methyl chain may reduce lipophilicity compared to the ethyl analog, affecting solubility in organic solvents.

- Applications : Used in similar synthetic pathways but may differ in reaction kinetics due to steric and electronic effects .

Ethyl 1-Methyl-5-Nitroimidazole-2-Carboxylate (CAS: 1564-49-4)

- Structural Difference : Nitro group at position 5 and carboxylate at position 2.

- Properties : Molecular formula C₇H₉N₃O₄ , molar mass 199.17 g/mol .

- Reactivity : The nitro group enhances electrophilicity, making it reactive in reduction or substitution reactions. Positional isomerism (carboxylate at position 2 vs. 5) alters regioselectivity in further derivatization .

Methyl 1-Ethyl-2-Oxo-2,3-Dihydro-1H-Benzo[d]Imidazole-5-Carboxylate (Compound 7)

- Structural Difference : Incorporates a benzimidazole core with a 2-oxo group and ethyl substituent at position 1.

- Properties : Molecular formula C₁₁H₁₂N₂O₃ , melting point 198–200°C , and distinct NMR signals (e.g., δ 10.61 ppm for NH) .

- Reactivity : The fused benzene ring increases aromatic stability, while the oxo group enables hydrogen bonding, influencing solubility and biological activity.

Comparative Physicochemical Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | 66787-70-0 | C₇H₁₀N₂O₂ | 154.17 | Not reported | Ethyl ester, methyl imidazole |

| Mthis compound | 17289-20-2 | C₆H₈N₂O₂ | 140.14 | 56–58 | Methyl ester, methyl imidazole |

| Ethyl 1-methyl-5-nitroimidazole-2-carboxylate | 1564-49-4 | C₇H₉N₃O₄ | 199.17 | Not reported | Nitro, ethyl ester |

| Methyl 1-ethyl-2-oxo-benzimidazole-5-carboxylate | N/A | C₁₁H₁₂N₂O₃ | 220.23 | 198–200 | Oxo, benzimidazole, methyl ester |

Biological Activity

Ethyl 1-methylimidazole-5-carboxylate (EMIC) is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial properties. This article reviews the current understanding of EMIC's biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its imidazole ring, which is known for its biological significance. The structure can be represented as follows:

- Chemical Formula : C7H11N3O2

- Molecular Weight : 155.18 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including EMIC. A notable investigation synthesized a series of imidazole derivatives and evaluated their antiproliferative effects against various human cancer cell lines.

Case Study: Antiproliferative Effects

In a study assessing the efficacy of ethyl 5-amino-1-methylimidazole-4-carboxylate, significant inhibitory effects were observed against several tumor cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical) | 0.737 ± 0.05 |

| HT-29 (Colon) | 1.194 ± 0.02 |

| A549 (Lung) | Not specified |

| MDA-MB-231 (Breast) | Not specified |

The compound exhibited not only antiproliferative effects but also antiadhesive properties, leading to reduced tumor cell migration and induced early apoptosis in treated cells .

Antimicrobial Activity

The antimicrobial properties of EMIC have also been explored. Studies indicate that derivatives of imidazole, such as EMIC, exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Data

A comparative study assessed the antimicrobial activity of various imidazole derivatives, including EMIC. The results are summarized in the following table:

| Compound | Target Organism | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus (MSSA) | 15 |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

The results indicate that EMIC demonstrates moderate antimicrobial activity against certain bacterial strains, although further optimization may be necessary to enhance its efficacy .

Structure-Activity Relationship

The biological activity of EMIC can be attributed to its structural features. The presence of the carboxylate group plays a crucial role in enhancing solubility and biological interactions. Research has shown that modifications to the imidazole ring and the alkyl substituents can significantly influence both anticancer and antimicrobial activities.

Key Findings on Structure-Activity Relationship

- Alkyl Chain Length : Increasing the length of alkyl chains on the imidazole ring has been correlated with enhanced antimicrobial activity.

- Substitution Patterns : Specific substitutions at the N-position of the imidazole ring can lead to improved inhibitory effects against cancer cell proliferation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 1-methylimidazole-5-carboxylate, and how can reaction efficiency be assessed?

this compound is typically synthesized via multi-step procedures involving esterification, alkylation, or cyclization reactions. For example, imidazole derivatives are often prepared by refluxing starting materials (e.g., methyl-3-amino-4-hydroxybenzoate) with aldehydes or acids in ethanol, monitored by TLC for completion . Reaction efficiency is assessed through yield calculations, purity analysis (HPLC, NMR), and spectroscopic characterization (IR, UV-Vis). Optimization may involve adjusting stoichiometry, solvent polarity, or catalyst loading .

Q. How should researchers characterize the structural and spectral properties of this compound?

Characterization requires a combination of spectroscopic and chromatographic methods:

- NMR (¹H and ¹³C) to confirm substituent positions and ester functionality.

- FT-IR to identify carbonyl (C=O) and C-N stretches.

- Mass spectrometry (ESI-MS) for molecular weight validation.

- X-ray crystallography (if crystals are obtainable) for definitive structural elucidation .

- HPLC for purity assessment (>95% is standard for research-grade material) .

Q. What stability studies are critical for ensuring reproducibility in experimental outcomes?

Stability under varying conditions (temperature, humidity, light) must be tested using:

- Accelerated aging tests (40°C/75% RH for 4 weeks) to simulate long-term storage.

- pH-dependent degradation studies in buffered solutions.

- Spectroscopic monitoring (UV-Vis, NMR) to detect decomposition products .

Document storage conditions (e.g., inert atmosphere, desiccated) to ensure batch consistency .

Advanced Research Questions

Q. How can factorial design optimize synthesis parameters for higher yields or selectivity?

A 2<sup>k</sup> factorial design is effective for screening variables (e.g., temperature, catalyst type, reaction time). For example:

- Variables : Catalyst loading (5–15 mol%), solvent (ethanol vs. DMF), temperature (80–120°C).

- Response metrics : Yield, purity, byproduct formation.

Statistical tools (ANOVA, regression analysis) identify significant factors and interactions. Follow-up with a central composite design to refine optimal conditions .

Q. What methodologies resolve contradictions in spectral or reactivity data across studies?

Contradictions often arise from impurities, solvent effects, or instrumental calibration. Mitigation strategies include:

- Cross-validation using multiple analytical techniques (e.g., NMR + X-ray).

- Replicating experiments under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere).

- Statistical analysis (e.g., t-tests) to assess data variability .

Report detailed experimental protocols to enable reproducibility .

Q. How can reaction mechanisms involving this compound be probed experimentally?

Mechanistic studies may employ:

- Kinetic isotope effects (KIE) to identify rate-determining steps.

- Trapping intermediates (e.g., using TEMPO for radical pathways).

- DFT calculations to model transition states and energetics.

For example, isotopic labeling (e.g., <sup>18</sup>O in the ester group) can trace carboxylate participation in nucleophilic reactions .

Q. What advanced separation techniques are suitable for purifying this compound from complex mixtures?

- High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (water/acetonitrile).

- Membrane separation (nanofiltration) for scalable purification.

- Chiral chromatography if stereoisomers are present .

Validate purity with hyphenated techniques (LC-MS) .

Q. How do computational methods enhance understanding of its physicochemical properties?

- Molecular docking to predict binding affinities (e.g., with enzymes or receptors).

- QSAR models to correlate structure with solubility or bioavailability.

- MD simulations to study solvent interactions and conformational stability.

Calibrate models using experimental data (e.g., logP from shake-flask tests) .

Q. Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-response or kinetic data?

- Nonlinear regression (e.g., Hill equation for dose-response curves).

- Time-series analysis (e.g., pseudo-first-order kinetics for reaction rates).

- Error propagation analysis to quantify uncertainty in derived parameters (e.g., kcat) .

Q. How should researchers document synthetic procedures to meet reproducibility standards?

Properties

IUPAC Name |

ethyl 3-methylimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-8-5-9(6)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPYAGWNEMVIJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596432 | |

| Record name | Ethyl 1-methyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66787-70-0 | |

| Record name | Ethyl 1-methyl-1H-imidazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66787-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-methyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.